molecular formula C23H34N2O7 B4974268 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate

1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate

Cat. No. B4974268
M. Wt: 450.5 g/mol
InChI Key: OVILAFOTEWASFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the piperazine class of chemicals and is structurally similar to other psychoactive substances such as mephedrone and methylone. CTMP has been found to have unique properties that make it a promising candidate for use in research studies.

Mechanism of Action

The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves its ability to inhibit the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, this compound increases the levels of dopamine in the brain, leading to an increase in mood, motivation, and reward-seeking behavior.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in mood and motivation. This compound has also been found to increase heart rate and blood pressure, which can be a potential risk for individuals with cardiovascular problems.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments include its unique properties as a dopamine reuptake inhibitor and its potential use in the treatment of neurological and mood disorders. However, the limitations of using this compound in lab experiments include its potential for abuse and its potential risk for individuals with cardiovascular problems.

Future Directions

There are several future directions for the use of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in scientific research. One potential direction is the development of this compound-based drugs for the treatment of neurological and mood disorders. Another potential direction is the study of this compound's effects on other neurotransmitters and their potential therapeutic uses. Additionally, more research is needed to fully understand the risks and benefits of using this compound in lab experiments.

Synthesis Methods

The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves the reaction of 3,4,5-trimethoxybenzyl chloride with 1-(3-cyclohexen-1-ylmethyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it an efficient and cost-effective process.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. This property makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3.C2H2O4/c1-24-19-13-18(14-20(25-2)21(19)26-3)16-23-11-9-22(10-12-23)15-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-5,13-14,17H,6-12,15-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVILAFOTEWASFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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